
Iridium;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium and yttrium form a compound known as iridium-yttrium, which has garnered significant attention due to its unique properties and applications. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Yttrium, on the other hand, is a rare earth element known for its high thermal stability and ability to form stable oxides. The combination of these two elements results in a compound with remarkable stability and unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iridium-yttrium compounds typically involves the use of yttrium trinitrate and iridium as starting materials. Yttrium trinitrate is mechanically applied to the iridium surface to form an yttrium oxide coating. This process involves the dissolution of pure yttrium in nitric acid, followed by evaporation to form a dense paste .
Industrial Production Methods: Industrial production of iridium-yttrium compounds often involves high-temperature processes. For instance, the sol-gel method is commonly used for the preparation of yttrium oxide nanoparticles, which can then be combined with iridium. This method involves the use of yttrium nitrate and yttrium chloride as precursors, with methanol as a solvent. The mixture is heated at temperatures ranging from 700 to 900°C .
Analyse Chemischer Reaktionen
Types of Reactions: Iridium-yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique properties of iridium and yttrium.
Common Reagents and Conditions: Common reagents used in the reactions of iridium-yttrium compounds include nitric acid, hydrogen peroxide, and various organic solvents. The reactions typically occur under high-temperature conditions, often exceeding 1600 K .
Major Products: The major products formed from the reactions of iridium-yttrium compounds include yttrium oxide and various iridium oxides. These products are known for their high thermal stability and unique electronic properties .
Wissenschaftliche Forschungsanwendungen
Iridium-yttrium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxygen evolution reaction in water electrolysis . In biology, these compounds are used in biosensing and bioimaging due to their unique luminescent properties . In medicine, iridium-yttrium compounds are being explored for their potential use as anticancer agents . In industry, these compounds are used in the production of high-performance materials and electronic devices .
Wirkmechanismus
The mechanism of action of iridium-yttrium compounds involves their ability to form stable oxides and other compounds under high-temperature conditions. The molecular targets and pathways involved in their action include the formation of stable yttrium oxide coatings on iridium surfaces, which enhances the thermal stability and electronic properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Iridium-yttrium compounds are unique in their combination of high thermal stability and unique electronic properties. Similar compounds include other iridium-based compounds, such as iridium dioxide and iridium borides, as well as yttrium-based compounds, such as yttrium oxide and yttrium hydroxide . iridium-yttrium compounds stand out due to their ability to combine the properties of both iridium and yttrium, resulting in a compound with enhanced stability and unique electronic properties .
Eigenschaften
CAS-Nummer |
12030-76-1 |
|---|---|
Molekularformel |
Ir3Y |
Molekulargewicht |
665.56 g/mol |
IUPAC-Name |
iridium;yttrium |
InChI |
InChI=1S/3Ir.Y |
InChI-Schlüssel |
FHNKHRNDINKDET-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



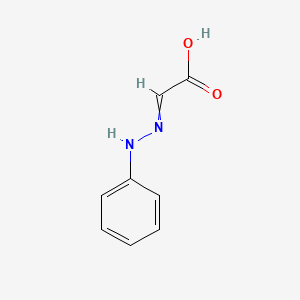
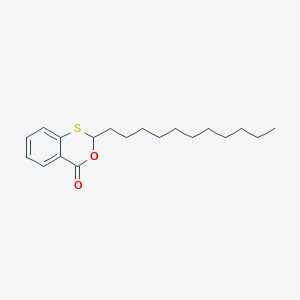
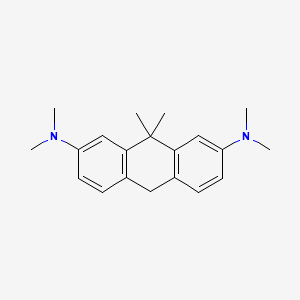
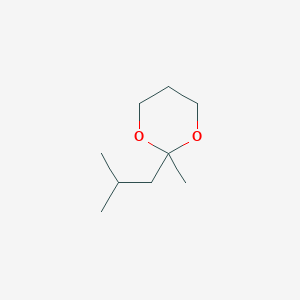
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)

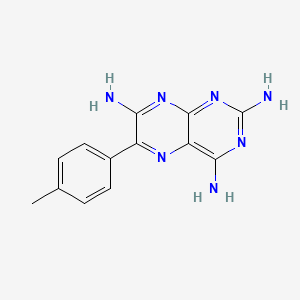
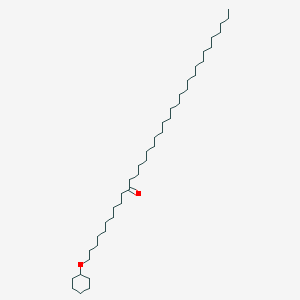
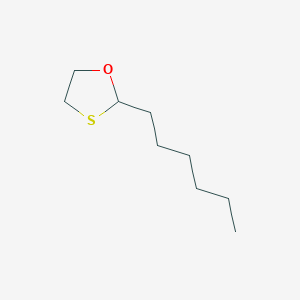
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
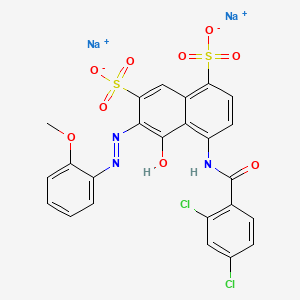
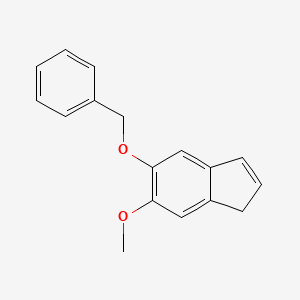
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
